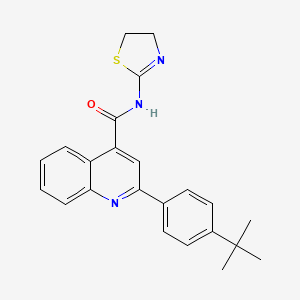![molecular formula C14H20N2O4S B4707720 N-methyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4707720.png)
N-methyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide
説明
N-methyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide, also known as NS-398, is a nonsteroidal anti-inflammatory drug (NSAID) that inhibits the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting COX-2, NS-398 reduces inflammation and pain without affecting the production of prostaglandins that are involved in normal physiological functions.
作用機序
Target of Action
A structurally similar compound, parecoxib sodium, is known to be a potent and selective inhibitor ofCOX-2 . COX-2, or Cyclooxygenase-2, is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
If it acts similarly to parecoxib sodium, it may inhibit the COX-2 enzyme, thereby reducing the production of prostanoids and alleviating inflammation and pain .
Biochemical Pathways
If it inhibits cox-2 like parecoxib sodium, it would affect thearachidonic acid pathway . This could lead to a decrease in the production of prostanoids, which are involved in various physiological processes such as inflammation, pain sensation, and fever.
Result of Action
If it acts like parecoxib sodium, it could lead to a reduction in inflammation and pain by decreasing the production of prostanoids .
実験室実験の利点と制限
N-methyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide is a useful tool for investigating the role of COX-2 in various physiological processes. Its selectivity for COX-2 reduces the risk of gastrointestinal side effects, which is a common problem with traditional NSAIDs. However, this compound has a short half-life and is rapidly metabolized in vivo, which limits its use in long-term studies.
将来の方向性
1. Investigating the role of COX-2 inhibition in cancer prevention and treatment.
2. Developing more potent and selective COX-2 inhibitors with longer half-lives and improved pharmacokinetic properties.
3. Studying the effect of COX-2 inhibition on the immune system and inflammation resolution.
4. Investigating the role of COX-2 inhibition in neuroinflammation and neurodegenerative diseases.
5. Developing new formulations of N-methyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide for improved delivery and efficacy.
科学的研究の応用
N-methyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in various animal models to investigate the role of COX-2 in inflammatory processes. This compound has also been used to study the effect of COX-2 inhibition on various physiological processes such as blood pressure regulation, kidney function, and bone metabolism.
特性
IUPAC Name |
N-methyl-3-(4-morpholin-4-ylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-15-14(17)7-4-12-2-5-13(6-3-12)21(18,19)16-8-10-20-11-9-16/h2-3,5-6H,4,7-11H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWMLDBTVWHBGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 1-[(5-methyl-2-pyrazinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4707639.png)
![N-({4-allyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-furamide](/img/structure/B4707653.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4707661.png)
![ethyl 1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4707663.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-iodophenyl)thiourea](/img/structure/B4707668.png)
![2-{3-[(2,4-difluorophenoxy)methyl]phenyl}-7-(2-furyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4707672.png)
![N-[3-(acetylamino)phenyl]-2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide](/img/structure/B4707679.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4707686.png)
![{5-[4-(carboxymethoxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4707694.png)
![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbenzamide](/img/structure/B4707696.png)
![3-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacrylamide](/img/structure/B4707700.png)


![1-methyl-3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4707745.png)